![molecular formula C25H41Cl2N3O2 B2633938 (1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride CAS No. 1217881-14-5](/img/structure/B2633938.png)

(1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

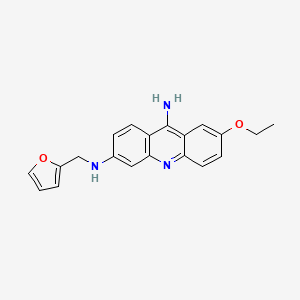

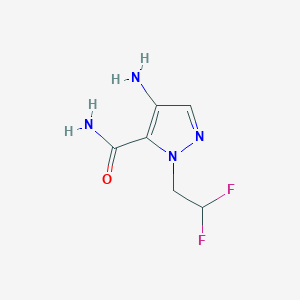

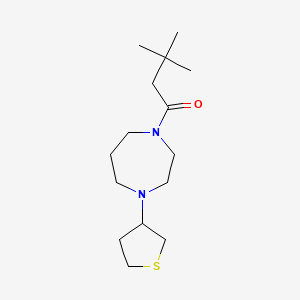

The compound is a complex organic molecule with several functional groups. It contains a bicyclo[2.2.1]heptan-2-one core, which is a type of bicyclic compound with a ketone functional group . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and an oxime group, which is a functional group containing a carbon-nitrogen double bond with the nitrogen attached to a hydroxyl group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and stereocenters. The bicyclo[2.2.1]heptan-2-one core would form a rigid, three-dimensional structure, and the configuration of the stereocenters would significantly affect the molecule’s overall shape .Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Structural Determination

Grošelj et al. (2002) explored the stereoselective synthesis of related bicyclic compounds, emphasizing the importance of structural determination through NMR and X-ray diffraction in understanding these complex molecules (Grošelj et al., 2002).

Beckmann Rearrangement Studies

Koval’skaya et al. (2004) investigated the Beckmann rearrangement of similar bicyclic ketone oximes, highlighting the transformation of these compounds under acidic conditions, which is relevant for understanding the chemical behavior of similar structures (Koval’skaya et al., 2004).

Spectroscopic Analysis of Bicyclic Compounds

Longhi et al. (2013) conducted a comprehensive study on the spectroscopic properties of bicyclic ketones, including UV, CD, fluorescence, and CPL spectra. Their research provides insights into the electronic properties of these compounds, which could be relevant to the compound (Longhi et al., 2013).

Synthesis of O-[omega-(Dialkylamino)alkyl]oximes

Schenone et al. (1994) described the synthesis of similar bicyclic ketone oximes, which could offer a methodological perspective for synthesizing the compound (Schenone et al., 1994).

Synthesis and Dehydration Studies

Bondar' et al. (2001) reported on the synthesis and dehydration of related bicyclic compounds, providing a chemical synthesis pathway that might be applicable to the compound of interest (Bondar' et al., 2001).

Hydroxylation Studies

Vedejs and Larsen (2003) explored the hydroxylation of enolates in bicyclic ketones, which could offer insights into the chemical modification possibilities for the compound (Vedejs & Larsen, 2003).

Building Block Synthesis for Biological Applications

Silva et al. (2020) discussed the synthesis of bicyclic ketone derivatives using classical methods, which might be relevant for the compound , especially in the context of creating substances with potential biological activities (Silva et al., 2020).

Heterocyclic Derivative Synthesis for Biological Screening

Sokolova et al. (2017) synthesized novel heterocyclic derivatives of bicyclic ketones and screened them for various biological activities. This approach could be applicable to the compound for potential biological applications (Sokolova et al., 2017).

Crystal Structure Analysis

Filatov et al. (2013) focused on the crystal structure analysis of a stereoisomeric mixture derived from camphorquinone, which could provide a model for understanding the crystallography of similar bicyclic ketones (Filatov et al., 2013).

Propiedades

IUPAC Name |

1-[4-(2-phenylethyl)piperazin-1-yl]-3-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxypropan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O2.2ClH/c1-24(2)21-9-11-25(24,3)23(17-21)26-30-19-22(29)18-28-15-13-27(14-16-28)12-10-20-7-5-4-6-8-20;;/h4-8,21-22,29H,9-19H2,1-3H3;2*1H/b26-23+;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRGOZRBXUBFFT-KYAAJVPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=NOCC(CN3CCN(CC3)CCC4=CC=CC=C4)O)C2)C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(/C(=N/OCC(CN3CCN(CC3)CCC4=CC=CC=C4)O)/C2)C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)

![2,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633867.png)

![2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2633868.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2633872.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2633874.png)